molecular formula C29H24BrN2P B14280524 [([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 121955-17-7

[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide

Cat. No.: B14280524
CAS No.: 121955-17-7
M. Wt: 511.4 g/mol
InChI Key: YDGQJPYDLFAESI-UHFFFAOYSA-M
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Description

([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is a complex organic compound that features a bipyridine moiety linked to a triphenylphosphonium group via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 2,2’-bipyridine with a methylating agent to introduce the methyl group. This intermediate is then reacted with triphenylphosphine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

([2,2’-Bipyridin]-5-yl)methylphosphanium bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide has potential applications in drug delivery systems. Its ability to form complexes with various drugs can enhance their stability and bioavailability.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine moiety acts as a chelating agent, while the triphenylphosphonium group enhances the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    [2,2’-Bipyridine]: A simpler analog that lacks the triphenylphosphonium group.

    [Triphenylphosphine]: A related compound that does not contain the bipyridine moiety.

    [Methyltriphenylphosphonium bromide]: Similar in structure but lacks the bipyridine component.

Uniqueness

What sets ([2,2’-Bipyridin]-5-yl)methylphosphanium bromide apart is its combination of bipyridine and triphenylphosphonium groups. This unique structure allows it to participate in a wider range of chemical reactions and form more stable complexes compared to its simpler analogs.

Properties

CAS No.

121955-17-7

Molecular Formula

C29H24BrN2P

Molecular Weight

511.4 g/mol

IUPAC Name

triphenyl-[(6-pyridin-2-ylpyridin-3-yl)methyl]phosphanium;bromide

InChI

InChI=1S/C29H24N2P.BrH/c1-4-12-25(13-5-1)32(26-14-6-2-7-15-26,27-16-8-3-9-17-27)23-24-19-20-29(31-22-24)28-18-10-11-21-30-28;/h1-22H,23H2;1H/q+1;/p-1

InChI Key

YDGQJPYDLFAESI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CN=C(C=C2)C3=CC=CC=N3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

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